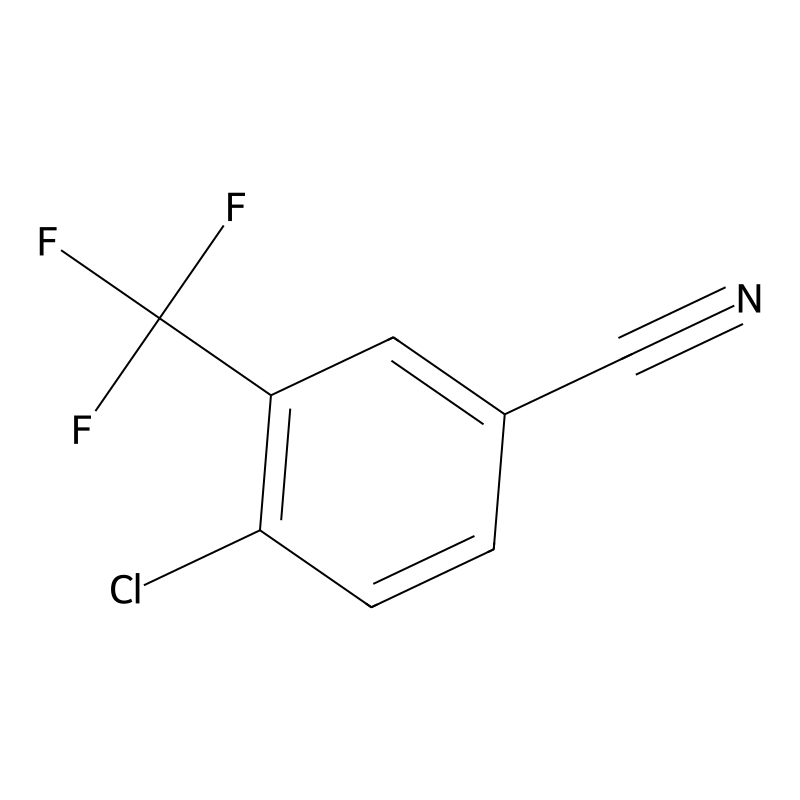

4-Chloro-3-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluvoxamine

Scientific Field: Pharmaceutical Chemistry

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine, a medication used for the treatment of obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.

Results or Outcomes: The successful synthesis of fluvoxamine using 4-Chloro-3-(trifluoromethyl)benzonitrile as an intermediate would result in a medication that can be used to treat various mental health disorders.

Nickel-Catalyzed Arylcyanation Reaction

Scientific Field: Organic Chemistry

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne. This reaction is a type of carbon-carbon bond forming reaction which is fundamental in organic synthesis.

Results or Outcomes: The outcome of this reaction would be the formation of a new organic compound through the formation of a carbon-carbon bond.

Synthesis of Sorafenib

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in the synthesis of Sorafenib, a medication used for the treatment of primary liver cancer.

Results or Outcomes: The successful synthesis of Sorafenib using 4-Chloro-3-(trifluoromethyl)benzonitrile as an intermediate would result in a medication that can be used to treat primary liver cancer.

Determination of Electron Affinity

Scientific Field: Physical Chemistry

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT).

Results or Outcomes: The outcome of this determination would be the electron affinity of 1,3,5,7-cyclooctatetraene (COT), which is a fundamental property in physical chemistry.

Synthesis of Potential Drug Molecules

Scientific Field: Medicinal Chemistry

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in the synthesis of potential drug molecules.

Results or Outcomes: The outcome of this application would be the creation of new potential drug molecules that can be further tested for their pharmacological activities.

Simulation Visualizations

Scientific Field: Computational Chemistry

Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in simulation visualizations.

Results or Outcomes: The outcome of this application would be the creation of detailed and accurate visualizations of the 4-Chloro-3-(trifluoromethyl)benzonitrile molecule.

4-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by a chlorinated benzene ring with a trifluoromethyl group and a nitrile functional group. Its molecular formula is C₈H₃ClF₃N, and it has a molecular weight of approximately 205.56 g/mol. This compound appears as a white crystalline solid with a characteristic odor and is known for its chemical stability and reactivity due to the presence of both the chloro and trifluoromethyl groups .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, directing electrophiles to specific positions.

- Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.

These reactions allow for the modification of the compound into various derivatives, which can have different properties and applications .

Several synthesis methods exist for producing 4-Chloro-3-(trifluoromethyl)benzonitrile:

- Direct Halogenation: Chlorination of 3-(trifluoromethyl)benzonitrile using chlorine gas or a chlorinating agent.

- Nitration followed by Reduction: Starting from 4-chloro-3-nitrobenzotrifluoride, which undergoes reduction to yield the desired nitrile.

- Reactions involving Isocyanates: Reacting 4-chloro-3-(trifluoromethyl)phenylisocyanate with various reagents to yield benzonitrile derivatives .

These methods highlight the versatility of synthetic approaches available for this compound.

4-Chloro-3-(trifluoromethyl)benzonitrile finds applications in various fields:

- Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds due to its unique structural features.

- Agricultural Chemicals: Utilized in developing pesticides and herbicides owing to its potential biological activity.

- Material Science: Employed in creating specialty polymers and materials with specific thermal or chemical resistance properties .

Several compounds share structural similarities with 4-Chloro-3-(trifluoromethyl)benzonitrile. Below is a comparison with notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzonitrile | C₇H₄ClN | Lacks trifluoromethyl group; simpler structure |

| 3-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Isomeric form; different substitution pattern |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Another isomer; alters reactivity based on position |

| 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | C₉H₂ClF₆N | Contains additional trifluoromethyl groups; enhanced reactivity |

The uniqueness of 4-Chloro-3-(trifluoromethyl)benzonitrile lies in its specific arrangement of functional groups, which influences both its chemical behavior and potential applications compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302+H332 (96.25%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (98.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (99.38%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (99.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (98.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant